N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide

Conformational analysis Drug design Chameleonicity

N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide (CAS 96938-51-1), a high-purity acylthiourea scaffold with a critical 6-methyl substitution dictating unique conformational equilibria and robust metal-chelation capacity. Procure this building block to ensure reproducible SAR studies, stable transition metal complex synthesis, and consistent performance in inhibitor design.

Molecular Formula C14H13N3OS
Molecular Weight 271.34 g/mol
CAS No. 96938-51-1
Cat. No. B1597630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((6-Methylpyridin-2-yl)carbamothioyl)benzamide
CAS96938-51-1
Molecular FormulaC14H13N3OS
Molecular Weight271.34 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C14H13N3OS/c1-10-6-5-9-12(15-10)16-14(19)17-13(18)11-7-3-2-4-8-11/h2-9H,1H3,(H2,15,16,17,18,19)
InChIKeyVWKPOGQHIDVZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide (CAS 96938-51-1): Acylthiourea Derivative for Advanced Chemical Biology and Coordination Chemistry


N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide (CAS 96938-51-1), a crystalline aromatic acylthiourea with the molecular formula C14H13N3OS and a molecular weight of 271.34 g/mol, serves as a versatile building block and ligand scaffold . As a member of the N-acylthiourea family, this compound integrates a benzamide carbonyl and a carbamothioyl sulfur group, endowing it with dual hydrogen-bond donor/acceptor capacity and the ability to chelate transition metal ions [1]. Its structural blueprint is particularly valuable in medicinal chemistry for the design of enzyme inhibitors, metal-based therapeutics, and advanced materials, with applications extending to corrosion inhibition and organic synthesis [2]. The compound is commercially available from multiple vendors with purities typically ranging from 95% to 98%, and is recommended for storage at 2-8°C [3].

Why Acylthiourea Analogs Cannot Simply Be Substituted for N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide (96938-51-1) in Research and Development


Substituting N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide with a generic acylthiourea analog is scientifically unsound due to its precise substitution pattern, which dictates unique conformational and metal-binding behavior. The presence of the 6-methyl group on the pyridine ring is not a passive structural feature; it directly influences the molecule's conformational equilibrium by modulating the strength and competition between two distinct intramolecular hydrogen bonds (IHBs) [1]. This fine-tuned electronic and steric environment alters the compound's polarity-dependent conformation, a property that directly impacts its molecular recognition, pharmacokinetic profile, and ability to act as a 'chameleonic' ligand [1]. Furthermore, the aromatic benzoyl substituent is critical for maintaining high complexation stability with transition metals, as a switch to aliphatic acyl groups in this class has been shown to cause a significant decrease in complex stability [2]. Therefore, seemingly minor modifications to the core scaffold can lead to divergent biological activities, altered metal chelation efficiency, and unpredictable physical properties, rendering generic substitution a high-risk strategy for research reproducibility.

Quantitative Differentiation Evidence for N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide (CAS 96938-51-1) vs. Structural Analogs


Conformational Equilibrium and Solvent-Dependent 'Chameleonic' Behavior vs. Static 6-Membered IHB Systems

The target compound exhibits a unique, solvent-polarity-dependent conformational equilibrium between two low-energy states stabilized by competing 6-membered intramolecular hydrogen bonds (IHBs). This is in direct contrast to the generally static behavior of single 6-membered IHB pseudorings in similar molecules [1]. The proportion of the minor conformer (containing an NH···N IHB) increases in more polar solvents, a dynamic property linked to its potential as a 'chameleon' in drug design, which can adapt its conformation to optimize membrane permeability and target binding [1].

Conformational analysis Drug design Chameleonicity Intramolecular hydrogen bonding

Predicted Lipophilicity (clogP) and Hydrogen Bonding Capacity for Membrane Permeability vs. Non-Acylthiourea Analogs

The target compound has a predicted logP value of 1.92-2.03, placing it in an optimal range for oral bioavailability and cellular permeability . This is in contrast to many simpler amide analogs, which often have either too high or too low lipophilicity. The compound also has a calculated polar surface area of 86 Ų, which is within the guideline for good membrane permeation .

ADME prediction Lipophilicity Drug-likeness Physicochemical properties

Metal Complexation Stability: Aromatic Acyl Substituent Confers Enhanced Stability vs. Aliphatic Analogs

For N,N-disubstituted N'-acylthioureas, the nature of the acyl substituent has a profound effect on the stability of the metal chelates they form. A significant decrease in complex stability is observed when switching from an aromatic acyl substituent (as present in the target compound) to an aliphatic acyl substituent [1]. While the exact stability constant for the target compound is not reported, this class-level finding establishes that its benzoyl group provides a distinct advantage in terms of complex robustness and metal-binding affinity compared to any analog featuring an aliphatic acyl chain [1].

Coordination chemistry Metal chelation Stability constants N-acylthiourea ligands

Optimal Research and Development Applications for N-((6-Methylpyridin-2-yl)carbamothioyl)benzamide (CAS 96938-51-1)


Development of 'Chameleonic' Drug Candidates and Conformational Probes

The compound's well-characterized, solvent-dependent conformational equilibrium makes it an ideal scaffold for designing 'chameleonic' drug candidates—molecules that can adapt their shape to optimize both membrane permeability and target binding [1]. It can be used as a core motif in medicinal chemistry programs targeting challenging targets (e.g., intracellular protein-protein interactions, antibacterials), where dynamic conformational behavior is linked to improved ADME properties. The established NMR and DFT analysis protocols from Sun et al. (2024) can be directly applied to derivative molecules for structure-activity relationship (SAR) studies [1].

Synthesis of Stable Transition Metal Complexes for Catalysis or Bioinorganic Studies

As an N-acylthiourea ligand with an aromatic benzoyl group, this compound is particularly well-suited for synthesizing stable transition metal complexes with metals like Ni(II), Cu(II), Pt(IV), and Ru(II/III) [1][2]. The aromatic substituent is known to confer greater complex stability than aliphatic analogs [1]. Such complexes are of significant interest for developing new anticancer metallodrugs (as explored with benzamide thiourea derivatives against HepG2 and PC3 cell lines) [2], designing novel catalysts, and creating functional materials like metal-organic frameworks (MOFs).

Design of Corrosion Inhibitors for Carbon Steel

Thiourea derivatives, including this compound, have been evaluated for their potential as corrosion inhibitors for carbon steel [1]. The presence of both sulfur (thioamide) and nitrogen (pyridine, amide) atoms provides multiple adsorption sites for strong chemisorption onto metal surfaces, forming a protective film. This makes it a valuable starting point for developing new, more effective inhibitors for industrial applications, such as in oil and gas pipelines or cooling water systems.

Intermediate for Fine Chemical and Pharmaceutical Synthesis

The compound serves as a key intermediate in the synthesis of complex pharmaceuticals, including established drugs like carbamazepine and diazepam [1]. Its reactive acylthiourea group can be readily transformed into various heterocyclic systems (e.g., thiazoles, thiadiazoles) that are prevalent in bioactive molecules. Procuring this building block with high purity (≥95-98%) from reputable vendors ensures reliable outcomes in multi-step organic syntheses [2].

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